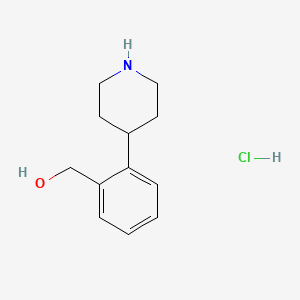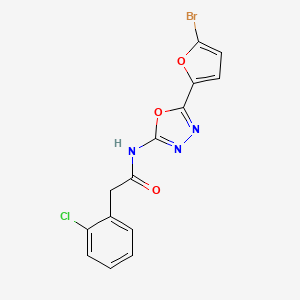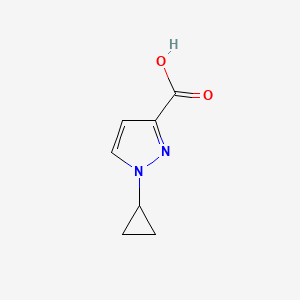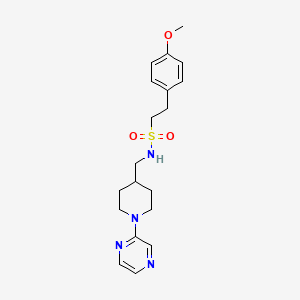
(2-Piperidin-4-yl-phenyl)-methanol hydrochloride
Descripción general
Descripción
“(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” is a chemical compound with the empirical formula C12H18ClNO . It is a semi-flexible linker used in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The compound has a molecular weight of 227.73 .
Molecular Structure Analysis
The molecular structure of “(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” can be represented by the SMILES string OCC1=C(C2CCNCC2)C=CC=C1.Cl . This indicates that the compound contains a piperidine ring attached to a phenyl ring through a methanol group, and it is in the form of a hydrochloride salt .
Physical And Chemical Properties Analysis
“(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” is a powder with a molecular weight of 227.73 . It has a quality level of 100 and an assay of ≥95% . The compound should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
D2-like Receptor Ligand Synthesis and Evaluation
Arylcycloalkylamines, including phenyl piperidines, exhibit notable pharmacophoric characteristics that enhance potency and selectivity for D2-like receptors, a key target in antipsychotic agent development. The modification of arylalkyl substituents has been shown to significantly influence the binding affinity, selectivity, and overall efficacy of synthesized agents targeting these receptors. This emphasizes the compound's potential in designing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).
Insulating Paper Degradation Indicator
Methanol has been identified as a reliable chemical marker for assessing the condition of solid insulation in power transformers. The correlation between methanol generation and the degradation of cellulosic insulation materials underscores its diagnostic value in monitoring and maintaining transformer health. This application is critical in the electrical power industry, providing a non-invasive method to assess equipment integrity and predict potential failures (Jalbert et al., 2019).
Chromatographic Characterization
The role of methanol in high-performance liquid chromatographic (HPLC) column testing, particularly for evaluating the hydrophobic properties of stationary phases, highlights its importance in analytical chemistry. The suitability of specific columns for separating basic solutes can be assessed using methanol-water mixtures, aiding in the selection of appropriate analytical methods for drug testing and other applications (Engelhardt et al., 1991).
Mecanismo De Acción
The mechanism of action of “(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” is related to its role in PROTAC development. PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Direcciones Futuras
The future directions for “(2-Piperidin-4-yl-phenyl)-methanol hydrochloride” are likely to be in the field of targeted protein degradation, given its role as a semi-flexible linker in PROTAC development . The optimization of drug-like properties and the 3D orientation of the degrader in the ternary complex are potential areas for future research .
Propiedades
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHARBIBNQYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Piperidin-4-yl-phenyl)-methanol hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2587763.png)


![1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea](/img/structure/B2587772.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide](/img/structure/B2587774.png)




![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2587781.png)
![1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2587782.png)

![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)